molecular formula C23H24FN3O B2837522 (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1357782-58-1

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2837522
CAS No.: 1357782-58-1
M. Wt: 377.463
InChI Key: DAFJDXIEKXXRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a quinoline-based small molecule with the molecular formula C23H24FN3O (molecular weight: 377.463 g/mol) . Its structure features:

  • A 6-fluoroquinoline core, enhancing metabolic stability and binding interactions.
  • A 4-ethylphenylamino substituent at the 4-position of the quinoline, contributing to hydrophobic interactions.
  • A piperidin-1-yl methanone group at the 3-position, influencing solubility and target engagement.

Properties

IUPAC Name

[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-2-16-6-9-18(10-7-16)26-22-19-14-17(24)8-11-21(19)25-15-20(22)23(28)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFJDXIEKXXRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

Compound Name / ID Core Structure Substituents (Quinoline 4-position) Heterocyclic Group (3-position) Molecular Weight (g/mol) Key Features
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone 6-fluoroquinoline 4-ethylphenylamino Piperidin-1-yl methanone 377.463 Balanced lipophilicity; moderate solubility
(4-(cyclopropanecarbonyl)piperazin-1-yl)(4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)methanone (Compound 80) 6-fluoroquinoline 4,4-dimethylcyclohexenyl Piperazin-1-yl cyclopropanecarbonyl ~500 (estimated) Increased steric bulk; enhanced enzyme selectivity
(4-(4,4-Dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (Compound 88) 6-fluoroquinoline 4,4-dimethylcyclohexenyl Piperazin-1-yl methylsulfonyl ~520 (estimated) Polar sulfonyl group improves aqueous solubility
cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone Pyrimidine-benzimidazole Naphthalen-2-yl Piperidin-1-yl cyclopropanecarbonyl 504.582 Extended aromatic system; higher molecular weight impacts bioavailability
Key Observations:
  • Quinoline vs. Heteroaromatic Cores: The target compound and Compounds 80/88 retain the 6-fluoroquinoline core, which is associated with improved metabolic stability compared to the pyrimidine-benzimidazole hybrid in .
  • Heterocyclic Modifications : Piperidine (target compound) vs. piperazine (Compounds 80/88) groups affect basicity and hydrogen-bonding capacity. The methylsulfonyl group in Compound 88 enhances solubility but may reduce membrane permeability .

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